5-(Pyrrolidin-1-YL)pyridin-2-ylboronic acid pinacol ester
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Overview
Description
5-(Pyrrolidin-1-YL)pyridin-2-ylboronic acid pinacol ester is a boronic ester compound with the molecular formula C15H23BN2O2 and a molecular weight of 274.17 g/mol . This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-YL)pyridin-2-ylboronic acid pinacol ester typically involves the reaction of pyridine derivatives with boronic acids or boronate esters. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-1-YL)pyridin-2-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different functionalized pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
5-(Pyrrolidin-1-YL)pyridin-2-ylboronic acid pinacol ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-1-YL)pyridin-2-ylboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic ester functional group .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrrolidin-1-YL)pyridine-3-boronic acid pinacol ester
- 2-(tert-butoxycarbonylamino)pyridine-5-boronic acid pinacol ester
- 2-(Cyclohexylmethylamino)pyridine-5-boronic acid pinacol ester
Uniqueness
5-(Pyrrolidin-1-YL)pyridin-2-ylboronic acid pinacol ester is unique due to its specific structure, which allows for efficient participation in Suzuki-Miyaura coupling reactions. Its pyridine ring and boronic ester functional group provide versatility in various chemical transformations, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C15H23BN2O2 |
---|---|
Molecular Weight |
274.17 g/mol |
IUPAC Name |
5-pyrrolidin-1-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)13-8-7-12(11-17-13)18-9-5-6-10-18/h7-8,11H,5-6,9-10H2,1-4H3 |
InChI Key |
KWYAIRIDWJLWLA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)N3CCCC3 |
Origin of Product |
United States |
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